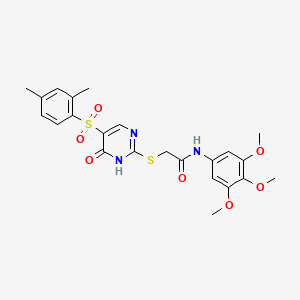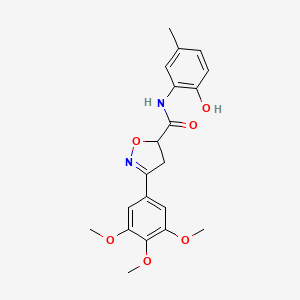![molecular formula C22H24BrN3O3 B11425083 2-(2-bromo-4-methylphenoxy)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(propan-2-yl)acetamide](/img/structure/B11425083.png)
2-(2-bromo-4-methylphenoxy)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(propan-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-bromo-4-methylphenoxy)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(propan-2-yl)acetamide is a complex organic compound that features a brominated phenoxy group, an oxadiazole ring, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-bromo-4-methylphenoxy)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(propan-2-yl)acetamide typically involves multiple steps:
Formation of the Brominated Phenoxy Intermediate: The starting material, 2-bromo-4-methylphenol, is reacted with an appropriate alkylating agent under basic conditions to form the brominated phenoxy intermediate.
Oxadiazole Ring Formation: The intermediate is then subjected to cyclization with a nitrile oxide to form the 1,2,4-oxadiazole ring.
Acetamide Formation: The final step involves the reaction of the oxadiazole intermediate with an acetamide derivative under suitable conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or carboxylic acids.
Reduction: Reduction reactions can target the oxadiazole ring or the brominated phenoxy group, potentially leading to the formation of amines or dehalogenated products.
Substitution: The bromine atom in the phenoxy group can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).
Major Products
Oxidation: Formation of alcohols or carboxylic acids.
Reduction: Formation of amines or dehalogenated products.
Substitution: Formation of new derivatives with various functional groups.
Scientific Research Applications
2-(2-bromo-4-methylphenoxy)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(propan-2-yl)acetamide has several scientific research applications:
Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules, facilitating the study of reaction mechanisms and the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 2-(2-bromo-4-methylphenoxy)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(propan-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The brominated phenoxy group and the oxadiazole ring are likely to play key roles in binding to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-bromo-4-methylphenoxy)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(propan-2-yl)acetamide
- 3-[(5-Bromo-2-methylphenyl)methoxy]-2-fluoropyridine
- 2-Bromo-3-(4-methoxyphenyl)propanoic acid, cyclohexylamine salt
Uniqueness
Compared to similar compounds, this compound stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both a brominated phenoxy group and an oxadiazole ring is particularly noteworthy, as it allows for a wide range of chemical modifications and applications.
Properties
Molecular Formula |
C22H24BrN3O3 |
|---|---|
Molecular Weight |
458.3 g/mol |
IUPAC Name |
2-(2-bromo-4-methylphenoxy)-N-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-N-propan-2-ylacetamide |
InChI |
InChI=1S/C22H24BrN3O3/c1-14(2)26(21(27)13-28-19-9-8-16(4)11-18(19)23)12-20-24-22(25-29-20)17-7-5-6-15(3)10-17/h5-11,14H,12-13H2,1-4H3 |
InChI Key |
BYWLZGOXESNAHV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)CN(C(C)C)C(=O)COC3=C(C=C(C=C3)C)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(2-methylphenyl)-6-oxo-8-(thiophen-2-yl)-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B11425002.png)
![3-(2,5-dimethoxyphenyl)-N-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1,2-oxazole-5-carboxamide](/img/structure/B11425009.png)
![(2,6-Dimethylpiperidin-1-yl)[3-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methanone](/img/structure/B11425016.png)
![(Z)-N-(4-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)-3-phenylacrylamide](/img/structure/B11425019.png)


![N-(4-ethylphenyl)-2-{3-[2-(2-fluorophenyl)ethyl]-1-(4-methylphenyl)-2,5-dioxoimidazolidin-4-yl}acetamide](/img/structure/B11425030.png)
![4-[(8-methoxy-4-oxo-2-thioxo-1,2,4,5-tetrahydro-3H-pyrimido[5,4-b]indol-3-yl)methyl]-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B11425038.png)
![8-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-3-methyl-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11425061.png)
![4-[1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]-1-(2,4,6-trimethylphenyl)pyrrolidin-2-one](/img/structure/B11425063.png)
![N-{4-[(4-methyl-1H-imidazol-1-yl)sulfonyl]phenyl}acetamide](/img/structure/B11425076.png)
![2-(4-chloro-3-methylphenoxy)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(propan-2-yl)acetamide](/img/structure/B11425084.png)
![Ethyl 4-(4-chlorophenyl)-6-{[4-(4-chlorophenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11425092.png)
![3-amino-N-(3-methylphenyl)-6-(propan-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridine-2-carboxamide](/img/structure/B11425096.png)
